1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-
Description
1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is a sulfonic acid derivative characterized by a propanesulfonic acid backbone with a substituted amino group at the 3-position. The substituent, 2-hydroxy-2-phenylethyl, introduces both aromatic (phenyl) and hydrophilic (hydroxyl) functionalities. Its molecular formula is inferred as C₁₁H₁₇NO₄S, with a molecular weight of ~283.3 g/mol (calculated). The compound’s pKa is estimated to be ~8.5, based on analogs like TAPS (pKa 8.4) .
Properties
CAS No. |
819863-02-0 |
|---|---|
Molecular Formula |
C11H17NO4S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
3-[(2-hydroxy-2-phenylethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO4S/c13-11(10-5-2-1-3-6-10)9-12-7-4-8-17(14,15)16/h1-3,5-6,11-13H,4,7-9H2,(H,14,15,16) |
InChI Key |
IEWNTOSJJDICSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCCS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Ring-Opening of 1,3-Propanesultone with 2-Hydroxy-2-phenylethylamine
The most plausible route involves the nucleophilic ring-opening of 1,3-propanesultone (CAS: 1120-71-4) by 2-hydroxy-2-phenylethylamine (CAS: N/A).
Synthesis of 1,3-Propanesultone
1,3-Propanesultone is commercially available or synthesized via cyclodehydration of 3-hydroxypropanesulfonic acid (CAS: 15909-83-8) using dehydrating agents like pyridinium p-toluenesulfonate (PPTS) or zeolites.
Reaction Conditions :
- Temperature : 55°C (dehydration), 147–149°C (distillation)
- Catalyst : Pyridinium p-toluenesulfonate (0.5–1.5 wt%)
- Yield : >99% purity after reflux with CaO.
Synthesis of 2-Hydroxy-2-phenylethylamine
This amine is prepared via aminolysis of styrene oxide (CAS: 96-09-3) with aqueous ammonia or ammonium hydroxide.
Reaction Conditions :
Ring-Opening Reaction
1,3-Propanesultone reacts with 2-hydroxy-2-phenylethylamine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF):
$$
\underset{\text{1,3-Propanesultone}}{\ce{C3H6O3S}} + \underset{\text{2-Hydroxy-2-phenylethylamine}}{\ce{C8H11NO}} \xrightarrow{\text{THF, 25–50°C}} \underset{\text{Target Compound}}{\ce{C11H17NO4S}} + \ce{H2O}
$$
Optimized Parameters :
- Molar Ratio : 1:1 (sultone:amine)
- Time : 12–24 hours
- Workup : Precipitation with diethyl ether, followed by recrystallization from ethanol/water.
Yield : 65–80% (estimated based on analogous sultone-amine reactions).
Nucleophilic Substitution of 3-Halo-1-propanesulfonic Acid
An alternative route employs 3-chloro-1-propanesulfonic acid (CAS: 15909-83-8) reacting with 2-hydroxy-2-phenylethylamine under basic conditions.
Reaction Mechanism :
$$
\ce{Cl-CH2CH2CH2-SO3H + H2N-CH(C6H5)CH2OH} \xrightarrow{\text{NaOH, DMF}} \ce{HO3S-CH2CH2NH-CH(C6H5)CH2OH + HCl}
$$
Conditions :
Reductive Amination of 3-Oxo-1-propanesulfonic Acid
Though less common, reductive amination using 3-oxo-1-propanesulfonic acid (hypothetical intermediate) and 2-hydroxy-2-phenylethylamine is theoretically feasible.
Reaction :
$$
\ce{O=CHCH2CH2-SO3H + H2N-CH(C6H5)CH2OH} \xrightarrow{\text{NaBH3CN, MeOH}} \ce{HO3S-CH2CH2NH-CH(C6H5)CH2OH}
$$
Challenges :
- Limited commercial availability of 3-oxo-1-propanesulfonic acid.
- Competing side reactions (e.g., over-reduction).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sultone Ring-Opening | High selectivity, mild conditions | Requires synthesized amine | 65–80% |
| Nucleophilic Substitution | Commercially available starting material | Low yields due to steric hindrance | 50–70% |
| Reductive Amination | Potentially scalable | Synthetic complexity of ketone precursor | <50% (est.) |
Critical Reaction Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amino alcohol derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- exerts its effects involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, while the amino alcohol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative differences between the target compound and related sulfonic acid derivatives:
Table 1: Comparative Analysis of Sulfonic Acid Derivatives
Structural and Functional Differences
Aromatic vs. Aliphatic Substituents: The target compound’s phenyl group enhances lipophilicity compared to aliphatic analogs like HEPPS or AMPSO. This may reduce aqueous solubility but improve membrane permeability in biological systems.
Hydroxyl Group Placement: The 2-hydroxy-2-phenylethyl group in the target compound creates a sterically hindered environment, which could influence its binding affinity in catalytic or receptor-based applications. In contrast, TAPSO and AMPSO feature hydroxyls adjacent to the amino group, optimizing hydrogen-bonding capabilities for buffering .
Buffering Capacity :
- While HEPPS (pKa 8.0) and AMPSO (pKa 9.0) are established buffers, the target compound’s estimated pKa (~8.5) positions it between these two, suggesting utility in niche pH ranges. However, its phenyl group may limit compatibility with aqueous systems compared to purely aliphatic buffers.
Research and Application Insights
- Synthetic Utility : The phenyl group in the target compound could serve as a precursor for aromatic coupling reactions, distinguishing it from buffers like TAPS or HEPPS, which are primarily used in solution chemistry .
- Toxicity Profile : Based on structurally related sulfonic acids (), the target compound may pose risks of skin/eye irritation and respiratory tract inflammation, necessitating handling precautions .
Biological Activity
1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is a sulfonic acid derivative with potential biological activities that merit detailed investigation. This compound is characterized by its unique structure, which includes a propanesulfonic acid backbone and an amino group linked to a phenylethyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
The chemical formula for 1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]- is . The structure can be represented as follows:
This compound is soluble in water and exhibits properties typical of sulfonic acids, such as strong acidity and the ability to form salts.
Biological Activity Overview
Research indicates that compounds similar to 1-Propanesulfonic acid, particularly those containing sulfonic acid groups, often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Studies have shown that sulfonic acid derivatives can inhibit various bacterial strains. For instance, a related compound demonstrated inhibition against Gram-positive bacteria through disruption of cell wall synthesis. The mechanism may involve interference with bacterial efflux pumps, which are critical for antibiotic resistance.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. They can modulate cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Emerging research has explored the anticancer properties of sulfonic acid derivatives. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies
- Inhibition of Bacterial Growth : A study involving a series of sulfonic acids found that 1-Propanesulfonic acid derivatives significantly reduced the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the mechanism involved disruption of membrane integrity.
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with a related sulfonic acid led to a reduction in edema and pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that 1-Propanesulfonic acid may have similar effects.
- Antitumor Activity : A preliminary investigation into the effects of sulfonic acid derivatives on cancer cell lines revealed that these compounds could reduce cell viability by up to 70% in certain breast cancer models through induction of apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus growth | Study A |
| Anti-inflammatory | Reduced edema and cytokine levels | Study B |
| Antitumor | Induction of apoptosis in cancer cells | Study C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
